

environmental fate and transport of 2,3,5,6-Tetrachlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5,6-Tetrachlorophenol**

Cat. No.: **B165523**

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate and Transport of **2,3,5,6-Tetrachlorophenol**

Introduction

2,3,5,6-Tetrachlorophenol (2,3,5,6-TeCP) is a chlorinated aromatic compound belonging to the larger class of chlorophenols. These compounds are not naturally occurring and are introduced into the environment as byproducts or degradation products of other chemicals. 2,3,5,6-TeCP can be formed as a biodegradation product of polychlorinated benzenes and biphenyls and is also a known metabolite of the pesticide lindane.^[1] Due to their toxicity and persistence, chlorophenols are considered significant environmental pollutants.^[2] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, transport mechanisms, and degradation pathways of 2,3,5,6-TeCP, intended for researchers and environmental scientists.

Physicochemical Properties

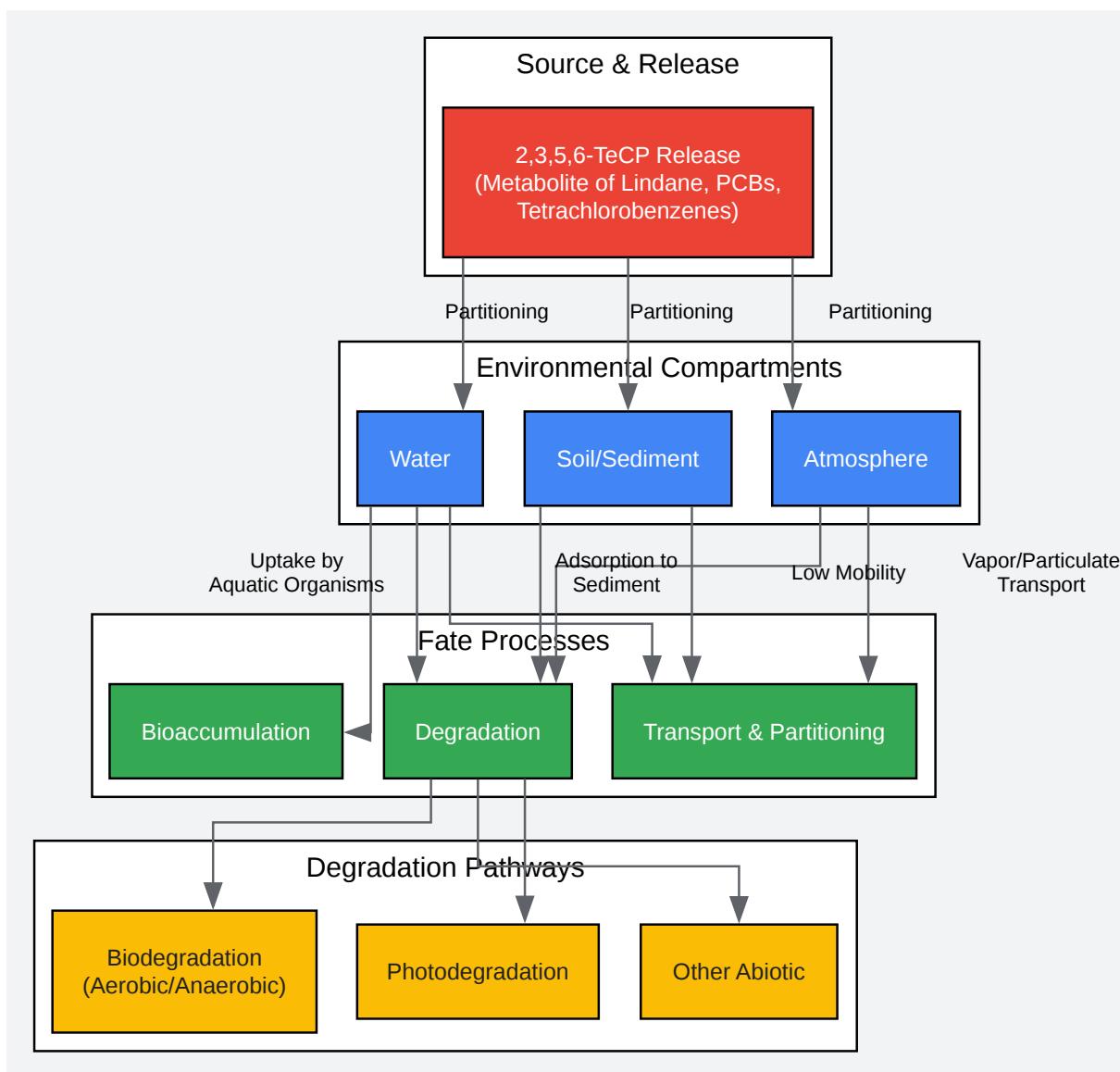

The environmental behavior of 2,3,5,6-TeCP is largely dictated by its physicochemical properties. It is a solid at room temperature, described as leaflets or a light beige/brown powder with a characteristic phenolic odor.^{[1][3]} It has poor solubility in water but is soluble in organic solvents and sodium hydroxide solutions.^[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,3,5,6-Tetrachlorophenol**

Property	Value	Reference
Molecular Formula	$C_6H_2Cl_4O$	[1] [4]
Molecular Weight	231.88 g/mol	[4]
Melting Point	114 - 116 °C (237 - 241 °F)	[1] [4]
Boiling Point	164 °C (327 °F) at 23 mmHg	[1]
Vapor Pressure	1.7×10^{-4} mmHg at 25 °C	[1] [3]
Water Solubility	0.1 g/L (100 mg/L) at 25 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	3.88	[1]
pKa (Dissociation Constant)	5.14	[1] [3]
Henry's Law Constant	Estimated at 1.3×10^{-6} atm-m ³ /mol	[5]

Environmental Fate and Transport

The distribution of 2,3,5,6-TeCP in the environment is a complex process involving partitioning between air, water, and soil, followed by various transport and degradation phenomena.

[Click to download full resolution via product page](#)

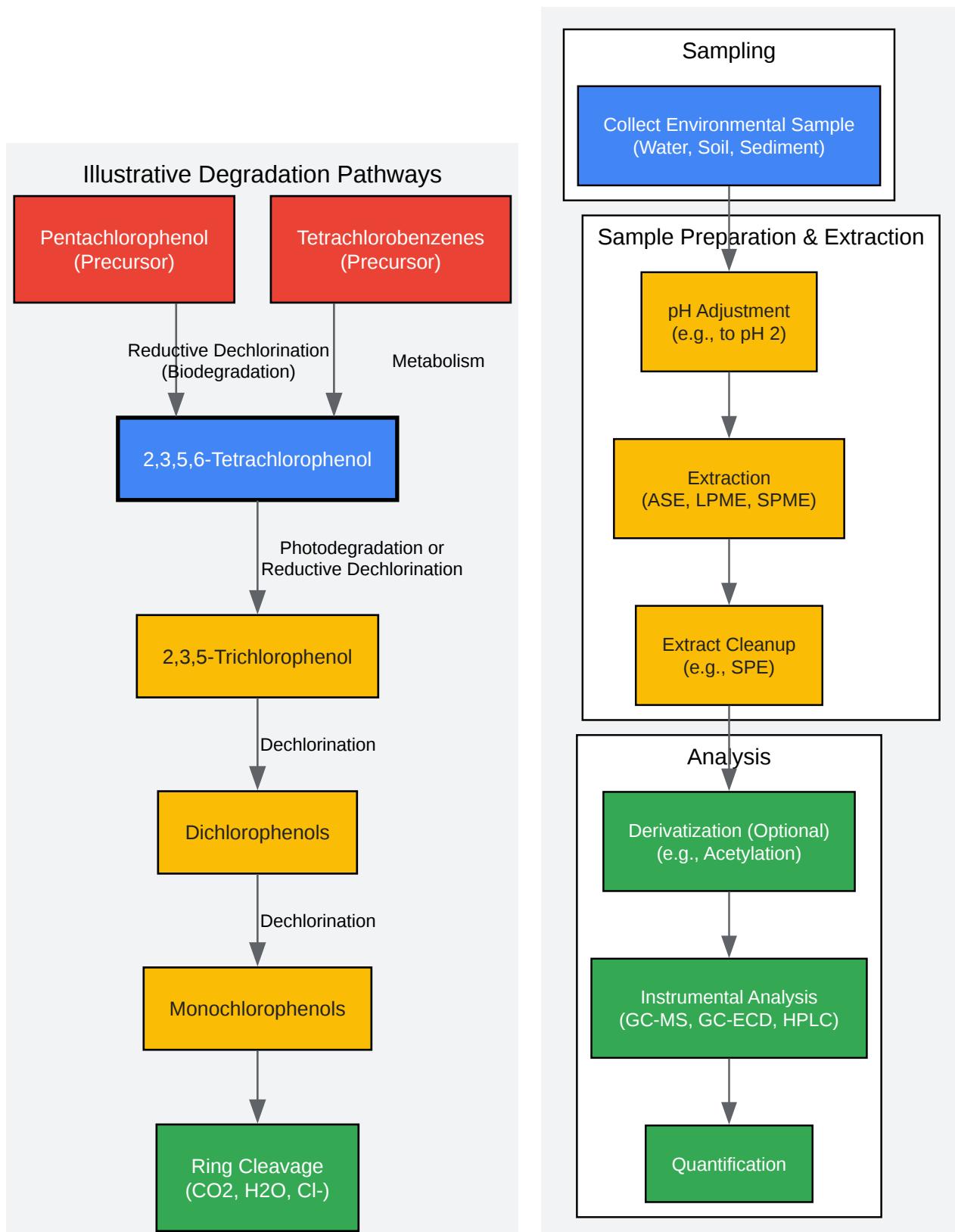
Environmental fate and transport workflow for 2,3,5,6-TeCP.

Transport and Partitioning

- Atmosphere: With an estimated vapor pressure of 1.7×10^{-4} mm Hg at 25°C, 2,3,5,6-TeCP is expected to exist in both vapor and particulate phases in the atmosphere.^{[1][3]} The vapor phase is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 10 days.^{[1][3]} Particulate-phase 2,3,5,6-TeCP can be removed from the air via wet and dry deposition.^{[1][3]}

- Water: When released into water, 2,3,5,6-TeCP is expected to adsorb to suspended solids and sediment, a behavior predicted by its estimated soil adsorption coefficient (Koc).[1] Volatilization from water surfaces is not considered an important fate process due to its low estimated Henry's Law constant.[1] Given its pKa of 5.14, it will exist predominantly as the phenolate anion in environmental waters with neutral or alkaline pH, which further reduces volatilization potential.[3]
- Soil: In soil, 2,3,5,6-TeCP is expected to be relatively immobile due to its tendency to adsorb to soil organic matter.[5] Volatilization from dry soil surfaces is not anticipated to be significant based on its vapor pressure.[3] Its persistence in soil can be substantial, as evidenced by its detection at a sawmill 28 years after its closure.[2]

Degradation Processes


3.2.1 Biodegradation

Microbial degradation is a key process in the environmental breakdown of 2,3,5,6-TeCP.

- Anaerobic Conditions: Studies have shown significant anaerobic biodegradation. In one experiment, 61.5% of the initial 2,3,5,6-TeCP in contaminated groundwater was degraded over 8 weeks in an anaerobic digester.[1][3] Another study using an inoculum acclimated to pentachlorophenol demonstrated 62.1% biodegradation of 2,3,5,6-TeCP in just 1.5 days under methanogenic conditions.[1]
- Aerobic Conditions: Aerobic degradation can also occur, though it may require an acclimation period. A lag period of 26 days was observed before degradation commenced in an aerobic sediment-water system.[1][3]

3.2.2 Abiotic Degradation

- Photodegradation: 2,3,5,6-TeCP is susceptible to direct photolysis by sunlight.[3] Laboratory experiments irradiating the compound at wavelengths greater than 285 nm resulted in 19% and 69% disappearance in 6 and 24 hours, respectively. The primary photoproduct identified was 2,3,5-trichlorophenol.[3]
- Hydrolysis: 2,3,5,6-TeCP is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this process.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5,6-Tetrachlorophenol | C₆H₂Cl₄O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. accustandard.com [accustandard.com]
- 5. 2,3,4,6-Tetrachlorophenol | C₆H₂Cl₄O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [environmental fate and transport of 2,3,5,6-Tetrachlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165523#environmental-fate-and-transport-of-2-3-5-6-tetrachlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com